Undeca-2,8,10-trienoyl chloride

Description

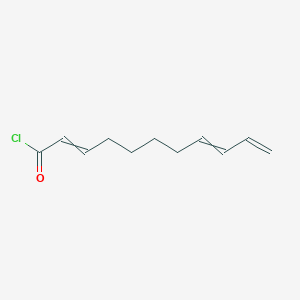

Undeca-2,8,10-trienoyl chloride (IUPAC: this compound) is a polyunsaturated acyl chloride characterized by three non-conjugated double bonds at positions 2, 8, and 10. This structure imparts unique reactivity and physical properties compared to mono-unsaturated or conjugated analogs.

Properties

CAS No. |

104461-70-3 |

|---|---|

Molecular Formula |

C11H15ClO |

Molecular Weight |

198.69 g/mol |

IUPAC Name |

undeca-2,8,10-trienoyl chloride |

InChI |

InChI=1S/C11H15ClO/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-4,9-10H,1,5-8H2 |

InChI Key |

RRDPMJAVZSGOIE-UHFFFAOYSA-N |

Canonical SMILES |

C=CC=CCCCCC=CC(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Undeca-2,8,10-trienoyl chloride can be synthesized through several methods. One common approach involves the chlorination of the corresponding carboxylic acid, undeca-2,8,10-trienoic acid, using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with the chlorinating agent to form the acyl chloride, releasing sulfur dioxide (SO2) or carbon monoxide (CO) as by-products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Undeca-2,8,10-trienoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.

Addition Reactions: The double bonds in the molecule can participate in addition reactions with halogens, hydrogen, or other electrophiles, leading to the formation of dihalo, hydrogenated, or other substituted products.

Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as ammonia (NH3), primary or secondary amines, alcohols, or thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine to neutralize the released hydrogen chloride (HCl).

Addition Reactions: Halogens (Cl2, Br2), hydrogen gas (H2) with a catalyst (Pd/C), or other electrophiles can be used under appropriate conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed under controlled conditions.

Major Products Formed

Nucleophilic Substitution: Amides, esters, and thioesters.

Addition Reactions: Dihalo compounds, hydrogenated products, and other substituted derivatives.

Oxidation and Reduction: Carboxylic acids and alcohols.

Scientific Research Applications

Undeca-2,8,10-trienoyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through acylation reactions, aiding in the study of protein function and interactions.

Medicine: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.

Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of undeca-2,8,10-trienoyl chloride involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, forming covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce acyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Reactivity and Stability

- This compound: The presence of three isolated double bonds increases susceptibility to oxidation and electrophilic addition reactions. However, non-conjugated double bonds reduce stabilization via resonance, making it less stable than conjugated analogs like octa-2,4,6-trienoyl derivatives (e.g., Chojalactone C in ) .

- 10-Undecenoyl Chloride: The terminal double bond (position 10) enhances reactivity in nucleophilic acyl substitutions (e.g., esterifications) but reduces thermal stability compared to saturated acyl chlorides .

- Aldehyde Analogs : Undec-10-enal undergoes aldol condensation and oxidation more readily than acyl chlorides due to the aldehyde group’s electrophilicity .

Spectroscopic Differentiation

- Mass Spectrometry (MS): 10-Undecenoyl chloride (MW: 202.72 g/mol) shows fragmentation patterns dominated by the acyl chloride group (e.g., loss of Cl·), while trienoyl chloride would exhibit additional peaks from cleavages at multiple double bonds . Conjugated trienoyl systems (e.g., octa-2,4,6-trienoyl in Chojalactone C) display distinct UV-Vis absorption due to extended conjugation .

- NMR: The trienoyl chloride’s isolated double bonds would result in complex coupling patterns in ¹H NMR, contrasting with the simpler spectra of mono-unsaturated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.